1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylicacid
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Overview
Description
1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 5-methyl-4-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Major Products
The major product of the deprotection reaction is the free amine, which can then be used in further synthetic transformations .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is commonly employed in peptide synthesis as a protecting group for amines, allowing for the selective formation of peptide bonds without interference from other functional groups . Additionally, it is used in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism by which 1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves the temporary protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
- N-(tert-Butoxycarbonyl)-4-bromoaniline
- N-(tert-Butoxycarbonyl)-2-bromoaniline
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
Uniqueness
1-(tert-Butoxycarbonyl)-5-methyl-4-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a pyrrolidine ring with a Boc-protected amine. This structure provides stability and reactivity that are advantageous in synthetic organic chemistry, particularly in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H17NO5 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-6-8(13)5-7(9(14)15)12(6)10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) |
InChI Key |
WAZBRICRJJDLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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